molecular formula C16H24N2O3 B12541863 3-piperidin-1-ylpropyl N-(2-methoxyphenyl)carbamate CAS No. 144343-53-3

3-piperidin-1-ylpropyl N-(2-methoxyphenyl)carbamate

Cat. No.: B12541863
CAS No.: 144343-53-3
M. Wt: 292.37 g/mol
InChI Key: YMHMZGWZWUROPU-UHFFFAOYSA-N
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Description

3-piperidin-1-ylpropyl N-(2-methoxyphenyl)carbamate is a chemical compound with a complex structure that includes a piperidine ring, a propyl chain, and a methoxyphenyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-piperidin-1-ylpropyl N-(2-methoxyphenyl)carbamate can be achieved through multicomponent reactions such as the Ugi reaction. This method involves the reaction of an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone to form the desired product . The reaction conditions typically include mild temperatures and the use of solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-piperidin-1-ylpropyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-piperidin-1-ylpropyl N-(2-methoxyphenyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-piperidin-1-ylpropyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 1-benzylpiperidine and 4-methylpiperidine share structural similarities.

    Carbamate Derivatives: Compounds such as phenyl carbamate and methyl carbamate have related functional groups.

Uniqueness

3-piperidin-1-ylpropyl N-(2-methoxyphenyl)carbamate is unique due to its combination of a piperidine ring and a methoxyphenyl carbamate group. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

144343-53-3

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

3-piperidin-1-ylpropyl N-(2-methoxyphenyl)carbamate

InChI

InChI=1S/C16H24N2O3/c1-20-15-9-4-3-8-14(15)17-16(19)21-13-7-12-18-10-5-2-6-11-18/h3-4,8-9H,2,5-7,10-13H2,1H3,(H,17,19)

InChI Key

YMHMZGWZWUROPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)OCCCN2CCCCC2

Origin of Product

United States

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